piperidine-2-thione

X-ray Crystallography Conformational Analysis Medicinal Chemistry

Piperidine-2-thione is a 6-membered cyclic thioamide that offers unique reactivity not achievable with 5-membered thiolactams or 2-piperidone. Its thione-thiol tautomerism and polarizable sulfur atom enable Eschenmoser sulfide contraction for bicyclic ketene S,N-acetals. As a privileged scaffold, it serves as a selective iNOS inhibitor lead with >60-fold selectivity over eNOS. In coordination chemistry, it acts as a monodentate sulfur donor for discrete metal complexes, unlike dithione analogs that form 2D polymers. Choose piperidine-2-thione for differentiated synthetic building blocks, selective pharmacology, and well-defined metal coordination.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 13070-01-4
Cat. No. B088430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidine-2-thione
CAS13070-01-4
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESC1CCNC(=S)C1
InChIInChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
InChIKeyGCVHYGRJLCAOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-2-thione (CAS 13070-01-4): A Unique Cyclic Thioamide Scaffold for Medicinal Chemistry and Materials Science


Piperidine-2-thione is a sulfur-containing heterocyclic compound (molecular formula C5H9NS) [1], specifically a cyclic thioamide (thiolactam) . It serves as a versatile building block in synthetic chemistry and exhibits distinct physicochemical properties, including thione-thiol tautomerism [2], that differentiate it from its oxygen analog (2-piperidone) and other in-class thiolactams.

Why Piperidine-2-thione Cannot Be Replaced by Generic Thiolactams or Oxygen Analogs


Simple substitution of piperidine-2-thione with its oxygen analog (2-piperidone) or other cyclic thioamides (e.g., pyrrolidine-2-thione, piperidine-2,6-dithione) is invalid due to fundamental differences in electronic structure, hydrogen-bonding capacity, and ring strain. The thione group (C=S) is a weaker hydrogen bond acceptor than the carbonyl (C=O) [1] but possesses a more polarizable and nucleophilic sulfur atom [2]. Ring size (6-membered vs. 5-membered) drastically alters conformational dynamics and intermolecular interactions [3], while the presence of a second thione group (as in piperidine-2,6-dithione) introduces distinct coordination chemistry [4]. These molecular-level variations translate into divergent reactivity, biological activity, and material properties, making piperidine-2-thione a non-interchangeable entity in both research and industrial applications.

Quantifiable Differentiation of Piperidine-2-thione: Evidence-Based Advantages Over Structural Analogs


Comparative Structural Rigidity: Piperidine-2-thione vs. Pyrrolidine-2-thione Ring Systems

Piperidine-2-thione adopts a puckered six-membered ring conformation, whereas its 5-membered analog, pyrrolidine-2-thione, exists in a flat conformation. This difference is evident in the crystal structures of their N-1-methyl-6-pyridinyl derivatives. The piperidine-2-thione derivative exhibits a dihedral angle between the pyridine and thiolactam rings of 87.94°, and features short intermolecular CH···S contacts (2.87 Å) that are absent in the pyrrolidine-2-thione analog [1]. These conformational and packing differences can significantly impact molecular recognition and biological activity.

X-ray Crystallography Conformational Analysis Medicinal Chemistry

Divergent Synthetic Outcomes: Ring Size Dictates Reactivity in Sulfide Contraction

The reaction of 3-substituted piperidine-2-thiones with diethyl bromomalonate under Eschenmoser sulfide contraction conditions yields bicyclic ketene S,N-acetals and stable thioisomünchnones, with retention of sulfur. In stark contrast, the analogous reaction with 3-phenylpyrrolidine-2-thione (a 5-membered ring thiolactam) produces a vinylogous urethane, with complete loss of sulfur [1]. This divergent pathway highlights the critical influence of ring size on the electronic properties and reactivity of the thioamide group.

Synthetic Methodology Thioamide Reactivity Eschenmoser Sulfide Contraction

Enhanced Biological Selectivity: A Piperidine-2-thione Derivative as a Selective iNOS Inhibitor

A specific 6-cyclohexylmethyl substituted piperidine-2-thione derivative (compound 13) demonstrates remarkable selectivity for human inducible nitric oxide synthase (hiNOS) over human endothelial NOS (heNOS), with a selectivity ratio of 64 . While this is a derivative and not the parent compound, the piperidine-2-thione core is essential for this activity. In contrast, many non-thione based iNOS inhibitors in this chemical series exhibit significantly lower selectivity indices.

Medicinal Chemistry iNOS Inhibition Selectivity Index

Modulation of Metal Complex Architecture: Monothione vs. Dithione Ligands

The coordination behavior of piperidine-2-thione is distinct from its dithione analog. While the parent compound (monothione) typically coordinates through the sulfur atom, the related piperidine-2,6-dithione (SNS ligand) forms polymeric 2D sheets with copper(I) iodide, featuring Cu···Cu cuprophilic interactions [1]. This structural divergence highlights the ability to tune coordination polymer dimensionality by varying the number of thione donor groups on the piperidine core.

Coordination Chemistry Crystal Engineering Copper(I) Iodide Complexes

Strategic Application Scenarios for Piperidine-2-thione Based on Differentiated Evidence


Synthesis of Unique Sulfur-Containing Bicyclic Heterocycles

Utilize the distinct reactivity of the 6-membered piperidine-2-thione ring in Eschenmoser sulfide contraction reactions to generate bicyclic ketene S,N-acetals and thioisomünchnones that are inaccessible from 5-membered thiolactams [1]. This pathway is valuable for medicinal chemists seeking novel heterocyclic scaffolds with retained sulfur atoms.

Design of Selective iNOS Inhibitors

Employ the piperidine-2-thione core as a privileged scaffold for developing highly selective inhibitors of inducible nitric oxide synthase (iNOS). Derivatives with appropriate substitution at the 6-position, such as a cyclohexylmethyl group, have demonstrated a >60-fold selectivity over endothelial NOS, a key factor in minimizing cardiovascular side effects [1].

Crystal Engineering of Discrete Metal-Organic Complexes

In contrast to its dithione counterpart which forms 2D coordination polymers, piperidine-2-thione serves as a monodentate sulfur donor ligand for constructing discrete metal complexes [1]. This is particularly useful for studying fundamental coordination chemistry or for applications where a well-defined molecular species is required over an extended network.

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